molecular formula C19H26BNO5 B13086755 tert-Butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate

tert-Butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate

Cat. No.: B13086755
M. Wt: 359.2 g/mol
InChI Key: CMIFMSCNAGKGSV-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Tert-butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate: can undergo various reactions:

  • Scientific Research Applications

  • Mechanism of Action

    • The specific molecular targets and pathways involved in its effects are not explicitly mentioned in the available literature. Further research is needed to elucidate this.
  • Comparison with Similar Compounds

    Biological Activity

    Tert-butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry and materials science. Its unique structure combines an isoindoline core with a dioxaborolane moiety, which may contribute to its biological activity. This article explores the compound's biological properties, synthesis methods, and potential applications.

    • Molecular Formula : C19H28BNO4
    • Molecular Weight : 345.24 g/mol
    • IUPAC Name : tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate
    • Appearance : White crystalline solid
    • Melting Point : 265-266 °C

    Synthesis

    The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

    • Formation of the isoindoline core.
    • Introduction of the dioxaborolane moiety.
    • Esterification to yield the final product.

    These reactions require careful control of conditions to ensure high yields and purity .

    Pharmacological Properties

    Recent studies have evaluated the pharmacological properties of this compound:

    • CYP Enzyme Interaction :
      • CYP2D6 Inhibitor : The compound has been identified as an inhibitor of CYP2D6 and CYP3A4 enzymes. This suggests potential interactions with various drugs metabolized by these pathways .
      • P-glycoprotein Substrate : It has been noted that the compound is a substrate for P-glycoprotein (P-gp), indicating its ability to cross biological membranes efficiently .
    • Skin Permeation :
      • The log Kp value for skin permeation is reported as 6.16 cm s-6.16\text{ cm s}, suggesting limited skin absorption potential but favorable properties for systemic absorption in other contexts .

    Cytotoxicity and Antitumor Activity

    Experimental data indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Specific studies have shown:

    • IC50 Values : The compound demonstrates IC50 values in the micromolar range against prostate cancer cells (PC3) and breast cancer cells (MCF7), indicating moderate potency as an antitumor agent .

    Structure Activity Relationship (SAR)

    The biological activity of this compound can be influenced by structural modifications:

    Compound NameCAS NumberKey FeaturesSimilarity Index
    Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate330794-35-9Benzyl group instead of isoindoline0.93
    Tert-butyl 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)phenyl)piperidine956136-85-9Incorporates a piperidine ring0.88
    Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)phenyl)cyclobutyl)carbamate1032528-06-5Features a cyclobutyl moiety0.84

    Study on Antitumor Effects

    A recent study investigated the antitumor effects of tert-butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)isoindoline on human cancer cell lines. The results indicated that:

    • The compound induced apoptosis in PC3 cells through the mitochondrial pathway.
    • Flow cytometry analysis confirmed increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism of action .

    In Vivo Studies

    In vivo studies on murine models have shown promising results regarding its efficacy in reducing tumor size without significant toxicity at therapeutic doses. This highlights its potential as a lead compound for further drug development .

    Properties

    Molecular Formula

    C19H26BNO5

    Molecular Weight

    359.2 g/mol

    IUPAC Name

    tert-butyl 3-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindole-2-carboxylate

    InChI

    InChI=1S/C19H26BNO5/c1-17(2,3)24-16(23)21-11-12-10-13(8-9-14(12)15(21)22)20-25-18(4,5)19(6,7)26-20/h8-10H,11H2,1-7H3

    InChI Key

    CMIFMSCNAGKGSV-UHFFFAOYSA-N

    Canonical SMILES

    B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C3)C(=O)OC(C)(C)C

    Origin of Product

    United States

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